N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 1H-benzimidazole-2-amine, which is then reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is further reacted with 4-(4-fluorophenyl)piperazine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety allows the compound to bind to nucleic acids and proteins, disrupting their normal function. This can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Known for its antiviral activity.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Exhibits potent anticancer properties.
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C20H21FN6O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21FN6O2/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)20(29)22-13-18(28)25-19-23-16-3-1-2-4-17(16)24-19/h1-8H,9-13H2,(H,22,29)(H2,23,24,25,28) |
InChI Key |
VQXNYYGJTKOPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.